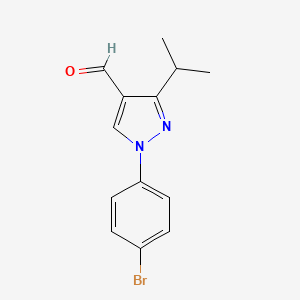
3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
“3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” is a compound that has been used in the synthesis of soluble intrinsic black polyimide with excellent comprehensive properties . It is a new diamine bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units .
Synthesis Analysis
The synthesis of “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” involves a radical approach for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This compound was reacted with 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) .Molecular Structure Analysis
The molecular structure of “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” is characterized by the presence of nitrogen and oxygen as heteroatoms in their structures . The compound possesses hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” include its reaction with 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) . The compound also undergoes catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Wissenschaftliche Forschungsanwendungen
1. Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Application Summary: This compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. The aggregation behaviour of this compound was investigated in different solvents and concentrations of in CHCl 3 .
- Methods of Application: The fluorescent properties of the compound in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO were explained .
- Results or Outcomes: Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .
2. Soluble Intrinsic Black Polyimide
- Application Summary: A new diamine bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units was synthesized .
- Methods of Application: The diamine was reacted with 4,4′- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) .
- Results or Outcomes: The synthesized TPCPFPPI exhibited complete visible-light absorption with high blackness and opacity. Its cutoff wavelength ( λcut) and CIE (Commission Internationale de I’ Eclairage) parameter L * were 684 nm and 1.33, respectively .
Eigenschaften
IUPAC Name |
3,4-bis(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUXCLFZYRVKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)





![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

